3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine

Overview

Description

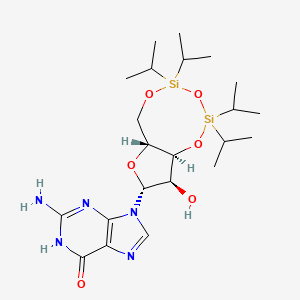

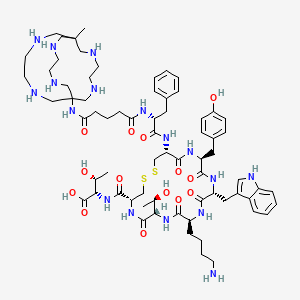

3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine is a silicon-containing hindered nucleoside . It has a molecular weight of 525.75 . It is used as antiflaviviridae agents against BVDV, YFV, DENV, and WNV viruses in cell-based assays .

Molecular Structure Analysis

The IUPAC name for this compound is 9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1,9-dihydro-6H-purin-6-one . The InChI code is 1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17-,18-,21-/m1/s1 .Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Scientific Research Applications

Guanosine and Its Derivatives in Anticancer Activity

Research has extensively explored guanosine derivatives for their potential anticancer activity. For instance, studies on ruthenium(II) complexes have highlighted their interaction with guanosine derivatives such as guanosine (Guo) and guanosine-5′-monophosphate (5′-GMP), showcasing the structural characterization of reaction products and their potential anticancer activities (Simović et al., 2019). This research emphasizes the importance of understanding how guanosine derivatives interact with metal complexes, potentially leading to novel anticancer therapies.

G-Quadruplexes and Anticancer Drug Design

Guanosine-rich sequences can form G-quadruplex structures, which have been targeted for anticancer drug design. The stabilization of G-quadruplexes can inhibit telomere elongation and oncogene expression, leading to cancer cell apoptosis. This approach has shown promise in both preclinical and clinical studies, highlighting the therapeutic potential of guanosine derivatives in cancer treatment (Düchler, 2012).

Neuroprotective and Neuromodulatory Effects

Guanosine has been identified as a neuromodulator with significant therapeutic potential in treating brain disorders. It exhibits neurotrophic and neuroprotective effects, mitigating the consequences of seizures, spinal cord injury, mood disorders, and aging-related diseases like ischemia, Parkinson's, and Alzheimer's (Lanznaster et al., 2016). This suggests that derivatives of guanosine may also hold potential for neuroprotective strategies.

Role in Neuropathologies

Further supporting the neuroprotective role of guanosine, research indicates its efficacy in various experimental models of central nervous system (CNS) diseases, including neuroinflammation, oxidative stress, excitotoxicity, and trophic effects on neuronal and glial cells. This highlights guanosine's potential in treating ischemic stroke, Alzheimer's disease, Parkinson's disease, spinal cord injury, nociception, and depression (Bettio et al., 2016).

Safety And Hazards

properties

IUPAC Name |

9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVNMKRKFJYCCC-QTQZEZTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N5O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)

![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)

![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)